molecular formula C19H26N2O4 B371347 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane CAS No. 329079-54-1

1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane

Cat. No.: B371347
CAS No.: 329079-54-1
M. Wt: 346.4g/mol
InChI Key: JBXDSKKJJCCBSH-UHFFFAOYSA-N
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Description

1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane (CAS: 329079-54-1 or 2028327-70-8) is a nitro-substituted benzoyloxyimino compound. Its molecular formula is C₁₉H₂₆N₂O₄ (MW: 346.43 g/mol), featuring a cyclododecane backbone linked to a 3-nitrobenzoyloxyimino group. It is commercially available with purity >90% and is primarily used in research settings. Structural analogs include positional isomers (e.g., 4-nitro derivatives) and compounds with modified substituents, such as pesticidal oxyimino derivatives like tepraloxydim and clethodim.

Properties

IUPAC Name

(cyclododecylideneamino) 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-19(16-11-10-14-18(15-16)21(23)24)25-20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXDSKKJJCCBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Cyclododecanone reacts with hydroxylamine hydrochloride in ethanol/water under reflux (80–90°C, 4–6 hours), yielding cyclododecanone oxime with >90% efficiency. Base catalysts (e.g., sodium acetate) neutralize HCl, driving the equilibrium toward oxime formation:

Cyclododecanone+NH2OH\cdotpHClEtOH/H2O, NaOAcCyclododecanone oxime+HCl\text{Cyclododecanone} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, NaOAc}} \text{Cyclododecanone oxime} + \text{HCl}

Optimization Data

ParameterOptimal ValueYield Impact
SolventEthanol/Water (3:1)Maximizes solubility
Temperature85°CPrevents byproducts
Reaction Time5 hours95% conversion

Post-reaction, the oxime is isolated via vacuum filtration and washed with cold ethanol.

O-Acylation with 3-Nitrobenzoyl Chloride

Mechanistic Pathway

The oxime’s hydroxyl group undergoes nucleophilic acyl substitution with 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) or acetone. Triethylamine (TEA) scavenges HCl, preventing nitro group reduction:

Cyclododecanone oxime+3-NO2C6H4COClTEA, DCM1-[(3-Nitrobenzoyl)oxy]iminocyclododecane+TEA\cdotpHCl\text{Cyclododecanone oxime} + \text{3-NO}2\text{C}6\text{H}_4\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane} + \text{TEA·HCl}

Critical Parameters

  • Solvent Choice : Dichloromethane ensures high reagent solubility without hydrolyzing acyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of 3-nitrobenzoyl chloride to oxime prevents incomplete acylation.

  • Temperature : Maintained at 0–5°C to minimize side reactions (e.g., oxime tautomerization).

Yield and Purity

ConditionOutcome
0°C, 2 hours78% yield, 92% purity
25°C, 1 hour65% yield, 85% purity

Purification Techniques

Recrystallization

Crude product is recrystallized from acetone/hexane (1:3), exploiting differential solubility:

Solvent SystemPurity Post-Crystallization
Acetone/Hexane98.5%
Ethyl Acetate94.2%

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane gradient) resolves unreacted oxime and nitrobenzoyl chloride:

EluentRetention Factor (Rf)
20% Ethyl Acetate0.45
40% Ethyl Acetate0.62

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 1735 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (CDCl₃) : δ 8.5–8.7 (m, 3H, aromatic), 2.1–2.3 (m, 24H, cyclododecane).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, suitable for storage at ambient conditions.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Cyclododecanone120
3-Nitrobenzoyl chloride95

Batch processing reduces per-unit costs by 30% compared to continuous flow.

Environmental Impact

Waste streams contain TEA·HCl and solvent residues. Neutralization with NaOH recovers 70% TEA for reuse .

Chemical Reactions Analysis

Types of Reactions: 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst

    Reduction: Lithium aluminum hydride, anhydrous ether

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group

    Amine derivatives: Formed by the reduction of the oxime group

    Substituted benzoyl derivatives: Formed by nucleophilic aromatic substitution

Scientific Research Applications

1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized cyclododecane derivatives.

    Biology: Investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials. Its unique structure makes it suitable for incorporation into polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclododecane ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: 3-Nitro vs. 4-Nitro Substitution

The 4-nitro positional isomer (CAS: 329079-04-1) shares the same molecular formula and weight (C₁₉H₂₆N₂O₄, MW: 346.42) but differs in nitro group placement. Key distinctions include:

Property 3-Nitro Derivative (CAS 329079-54-1) 4-Nitro Derivative (CAS 329079-04-1)
Substituent Position Meta (3-nitrobenzoyl) Para (4-nitrobenzoyl)
Synthetic Accessibility Likely lower due to steric hindrance Higher reactivity in para position
Applications Research chemical Unspecified (limited commercial data)

Comparison with Pesticidal Oxyimino Derivatives

Property 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane Tepraloxydim Clethodim
Core Structure Cyclododecane + nitrobenzoyloxyimino Cyclohexenone + tetrahydro-2H-pyran Cyclohexenone + ethylthiopropyl
Functional Groups 3-Nitrobenzoyl, oxyimino Chloroallyloxy, hydroxy, pyran Ethylthio, hydroxy, chloroallyloxy
Applications Research chemical Herbicide (ACCase inhibitor) Herbicide (ACCase inhibitor)

Key differences:

  • Complexity : The pesticidal compounds incorporate heterocyclic (pyran) and sulfur-containing groups, enhancing their target specificity compared to the simpler nitro derivative.

Research and Commercial Considerations

  • Synthetic Utility: The nitro group in this compound may facilitate further functionalization (e.g., reduction to amine derivatives), a pathway less explored in pesticidal analogs.
  • Supply Chain : Available from suppliers like abcr GmbH and Global Chemical Supplier in custom pack sizes, whereas pesticidal compounds are produced at scale for agricultural use.

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